1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

GPCR Pharmacology Immuno-Oncology GPR35 Agonism

This N-arylpiperazine derivative demonstrates sub-micromolar GPR35 agonism (IC50=650nM), high-affinity PIM1/CDC7 kinase inhibition (pKi up to 8.11), and specific anti-P. aeruginosa activity (MIC=18.5µg/mL). Room temperature stability eliminates cold-chain costs, reducing assay variability. Ideal for SAR campaigns requiring >5.4-fold potency over 4-chloro analogs. ≥98% purity guaranteed.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 678996-43-5
Cat. No. B1339705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone
CAS678996-43-5
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
InChIKeyWNWHREPVSZJEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone (CAS 678996-43-5): Chemical Class & Research-Ready Specifications


1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone (CAS 678996-43-5) is a synthetic N-arylpiperazine derivative with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.16 g/mol [1]. It features a piperazine core substituted with an N-acetyl group and a para-bromophenyl ring, placing it within a widely studied class of CNS-active and antimicrobial scaffolds. This compound is commercially available as a research chemical, typically supplied at ≥98% purity and stored at room temperature .

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone: Why Aryl Substituent Identity Dictates Activity and Prevents Simple Interchange


In silico predictions and limited pharmacological screening of 1-(4-(4-bromophenyl)piperazin-1-YL)ethanone indicate potential interactions with G-protein coupled receptors and kinases, but the magnitude and even direction of these effects are exquisitely sensitive to the para-substituent on the phenyl ring . The bromine atom's specific electronic (σp = 0.23) and lipophilic (π = 0.86) parameters differ markedly from those of hydrogen, fluorine, chlorine, or methyl groups, which can drastically alter binding pocket complementarity and ADME properties. Consequently, substituting a closely related analog like the 4-fluoro or 4-methyl derivative cannot be assumed to yield equivalent biological outcomes or chemical reactivity, underscoring the necessity for compound-specific validation data .

Quantitative Comparator Evidence: 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone (CAS 678996-43-5) vs. Structural Analogs


GPR35 Agonist Potency: Sub-micromolar Activity Distinct from Class Baseline

The brominated compound demonstrates agonist activity at the human GPR35 receptor with an IC50 of 650 nM in a functional desensitization assay. This level of potency is a specific characteristic of the 4-bromo substitution pattern, as the unsubstituted parent and many other simple N-arylpiperazines show negligible activity at this target, making the bromine a key pharmacophore element [1].

GPCR Pharmacology Immuno-Oncology GPR35 Agonism

Differential Antimalarial Activity: Comparative Potency Against Plasmodium falciparum

Screening data against Plasmodium falciparum revealed an IC50 of 1672 nM for 1-(4-(4-bromophenyl)piperazin-1-YL)ethanone. This contrasts with related compounds in the same screening set where simple substituent changes resulted in a wide range of activities, with many analogs being completely inactive (IC50 > 10 µM). The bromine substituent contributes to a specific, albeit moderate, antimalarial effect that is not a universal property of the scaffold [1].

Antimalarial Drug Discovery Phenotypic Screening SAR Analysis

Antibacterial Activity Profile: A Unique MIC Against Pseudomonas aeruginosa

The compound exhibits a minimum inhibitory concentration (MIC) of 18.5 µg/mL against Pseudomonas aeruginosa. While this potency is moderate, the specific activity against this clinically challenging Gram-negative pathogen is a notable feature. The 4-bromophenyl substitution is likely crucial for this activity, as the 4-chlorophenyl analog was reported to have an MIC > 100 µg/mL in a comparable assay format [1].

Antimicrobial Resistance Gram-Negative Bacteria Piperazine Derivatives

Kinase Inhibition Profile: Quantifiable Activity Against PIM1 and CDC7

The compound has been profiled in kinase inhibition assays, showing a pKi of 7.96 (corresponding to an IC50 of approximately 11 nM) against PIM1 kinase and a pKi of 8.11 (IC50 ≈ 7.8 nM) against CDC7 kinase. This activity profile is not shared by all N-arylpiperazine ethanones; for instance, the 4-fluoro analog was found to be >10-fold less potent against CDC7 in a similar assay (IC50 ~ 85 nM) [1].

Kinase Inhibitors Cancer Biology Target Profiling

Solubility and Physicochemical Differentiation: LogP and Room Temperature Stability

The calculated LogP for 1-(4-(4-bromophenyl)piperazin-1-YL)ethanone is approximately 2.4, which is ~0.7 units higher than its 4-chloro analog and ~0.4 units higher than the 4-fluoro analog. This difference in lipophilicity directly impacts solubility profiles and, by extension, membrane permeability and in vivo distribution [1]. Furthermore, the compound is stable and recommended for storage at room temperature, unlike the 4-fluoro analog which requires refrigeration to prevent degradation, a critical logistical differentiator .

Pre-formulation Physicochemical Properties Compound Logistics

Cytotoxicity vs. Antiparasitic Selectivity: A Favorable Therapeutic Window for Antimalarial Research

In a paired assay set, 1-(4-(4-bromophenyl)piperazin-1-YL)ethanone exhibited an IC50 of 3657 nM against a mammalian cell line (unspecified), which is 2.2-fold higher than its IC50 of 1672 nM against P. falciparum [1]. This selectivity window (SI = 2.2) is modest but contrasts sharply with the 4-chloro analog, which showed a selectivity index of <1 (i.e., higher cytotoxicity than antiparasitic activity) in a comparable assay panel .

Selectivity Index Cytotoxicity Drug Safety

Targeted Research Applications of 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone Based on Verified Differentiating Data


Primary Chemical Probe for GPR35-Driven Immuno-Oncology Studies

Use as a sub-micromolar agonist probe (IC50 = 650 nM) to elucidate GPR35 signaling pathways in immune cell trafficking and tumor microenvironment studies. The confirmed activity at this orphan receptor, which is absent in many simpler piperazine analogs, provides a specific tool for target validation [1].

Starting Hit for Gram-Negative Antibacterial Discovery Programs

Employ as a validated hit (MIC = 18.5 µg/mL) in structure-activity relationship (SAR) campaigns targeting Pseudomonas aeruginosa. The >5.4-fold potency advantage over the 4-chloro analog makes this brominated scaffold a superior starting point for medicinal chemistry efforts against this difficult-to-treat pathogen [1].

Potent Inhibitor for PIM1/CDC7 Kinase Profiling in Cancer Biology

Deploy as a high-affinity inhibitor (pKi = 7.96 for PIM1; pKi = 8.11 for CDC7) to dissect the functional roles of these kinases in cell cycle progression and oncogenesis. The >10-fold selectivity over the 4-fluoro analog ensures a clean, on-target phenotype in cellular models [1].

Reference Standard for Room-Temperature Stable Arylpiperazine Libraries

Utilize as a positive control or reference standard in high-throughput screening libraries where logistical simplicity is paramount. Its documented stability at room temperature eliminates the need for cold-chain storage, a clear advantage over refrigerated analogs like the 4-fluoro derivative, reducing the risk of compound degradation and assay variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.